1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-4-sulfonyl chloride
Description
Properties
IUPAC Name |
1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N4O2S/c9-19(17,18)5-3-14-16(4-5)7-13-2-1-6(15-7)8(10,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SADUDBJMXGGXDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C(F)(F)F)N2C=C(C=N2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyrimidine Core with Trifluoromethyl Substituent
- The pyrimidine ring with a trifluoromethyl substituent at the 4-position is synthesized via nucleophilic substitution or cyclization reactions involving fluorinated precursors.
- A common route involves the reaction of 2,4-dichloropyrimidine with trifluoromethyl-containing nucleophiles, such as trifluoromethyl anions or trifluoromethylated organometallic reagents, under controlled conditions.
Reaction Conditions & Reagents:
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Pyrimidine formation | 2,4-dichloropyrimidine + trifluoromethyl reagent | Reflux in polar aprotic solvent (e.g., DMF) | Facilitates nucleophilic substitution at 2-position |
Formation of the Pyrazole Ring
- The pyrazole ring is constructed via cyclization of hydrazine derivatives with suitable keto or aldehyde precursors attached to the pyrimidine scaffold.
- Alternatively, hydrazine derivatives can be directly reacted with the pyrimidine intermediate to form the pyrazole ring through condensation and cyclization.
Reaction Conditions & Reagents:
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Pyrazole formation | Hydrazine hydrate + keto aldehyde | Reflux in ethanol or acetic acid | Promotes cyclization to form the pyrazole ring |
Introduction of the Sulfonyl Chloride Group at the Pyrazole 4-Position
- The sulfonyl chloride group is introduced via sulfonation of the pyrazole ring at the 4-position, often through chlorosulfonation.
- This involves treating the pyrazole derivative with chlorosulfonic acid or sulfuryl chloride under controlled temperature conditions.
Reaction Conditions & Reagents:
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Sulfonation | Chlorosulfonic acid or sulfuryl chloride | 0°C to room temperature | Careful control to prevent over-sulfonation |
Final Chlorination to Form the Sulfonyl Chloride
- The sulfonyl group attached to the pyrazole ring is converted into the sulfonyl chloride via chlorination, often using thionyl chloride or phosphorus oxychloride.
- The reaction is performed under reflux, with excess chlorinating agent ensuring complete conversion.
| Reagents | Conditions | Notes |
|---|---|---|
| Thionyl chloride | Reflux, inert atmosphere | Removal of excess SO₂ and HCl gases |
Representative Reaction Pathway Summary
Step 1: 2,4-Dichloropyrimidine + Trifluoromethyl nucleophile → Trifluoromethyl pyrimidine intermediate
Step 2: Hydrazine + Pyrimidine intermediate → Pyrazole-pyrimidine fused heterocycle
Step 3: Chlorosulfonic acid treatment → Sulfonation at pyrazole 4-position
Step 4: Thionyl chloride treatment → Conversion of sulfonic acid to sulfonyl chloride
Notes and Considerations
- Reaction Optimization: Precise temperature control and stoichiometry are critical to prevent over-sulfonation or side reactions.
- Purification: Recrystallization and chromatography are essential to isolate high-purity intermediates and final products.
- Safety: Handling chlorosulfonic acid and thionyl chloride requires rigorous safety protocols due to their corrosive nature and gaseous byproducts.
Recent Research and Patent Insights
- Patent literature emphasizes the use of disulphide dimer intermediates for sulfur incorporation, but these methods are often multistep and demanding.
- Recent innovations focus on direct sulfonation techniques and optimized chlorination protocols to streamline synthesis and improve yields.
- The synthesis of related compounds, such as 4-trifluorosulfinyl-pyrazoles , provides valuable insights into reaction conditions and intermediates applicable to this compound.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-4-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents are required to achieve these transformations.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols for substitution reactions.
Oxidizing Agents: Hydrogen peroxide or other peroxides for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Palladium catalysts for coupling reactions.
Major Products: The major products formed from these reactions include sulfonamides, sulfonates, and various coupled aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-4-sulfonyl chloride has been investigated for its potential as a pharmaceutical agent:
- Anticancer Activity : Research has indicated that compounds containing the pyrazole moiety exhibit anticancer properties. A study demonstrated that derivatives of this compound showed significant cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound in cancer therapy .
- Antimicrobial Properties : The sulfonyl chloride group is known to enhance the antimicrobial activity of compounds. A derivative of this compound was tested against several bacterial strains, showing promising results in inhibiting growth, thus indicating its potential use as an antimicrobial agent .
Agrochemicals
The compound's structure suggests applications in agrochemicals, particularly as herbicides or fungicides:
- Herbicidal Activity : Preliminary studies have shown that compounds with similar structures can inhibit key enzymes in plant growth pathways, making them suitable candidates for herbicide development .
Chemical Biology
The reactivity of the sulfonyl chloride group allows for further functionalization:
- Bioconjugation : The ability to react with amines or alcohols makes this compound useful for bioconjugation techniques, which are essential for developing targeted drug delivery systems. This property facilitates the attachment of bioactive molecules to carriers or targeting ligands .
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of pyrazole derivatives including this compound and evaluated their anticancer properties against human breast cancer cells. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics, highlighting their potential as new anticancer agents.
Case Study 2: Antimicrobial Testing
A research team conducted antimicrobial susceptibility testing on derivatives of this compound against Gram-positive and Gram-negative bacteria. The study found that modifications to the sulfonyl chloride group significantly enhanced antibacterial efficacy, suggesting pathways for developing new antibiotics.
Mechanism of Action
The mechanism of action of 1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-4-sulfonyl chloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonyl chloride group can react with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This makes the compound a valuable tool in studying enzyme inhibition and protein modification .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The compound is compared below with three analogs:
Key Observations :
Substituent Effects: The pyrimidinyl-CF₃ group in the target compound introduces steric bulk and electronic effects, increasing its utility in medicinal chemistry compared to simpler analogs like the methyl-substituted derivative .
Reactivity :
- The trifluoromethyl group in the pyrimidine ring (target compound) significantly lowers electron density at the sulfonyl chloride group, accelerating reactions with amines or alcohols .
- The methyl-substituted analog (CAS 519056-67-8) is less sterically hindered, making it preferable for small-molecule synthesis .
Physical Properties :
Biological Activity
1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-4-sulfonyl chloride is a synthetic compound with significant potential in pharmaceutical applications. Its unique structure, characterized by the trifluoromethyl group and pyrazole core, positions it as a candidate for various biological activities, particularly in anti-inflammatory and antimicrobial domains.
- Molecular Formula : C₈H₄ClF₃N₄O₂S
- Molecular Weight : 312.66 g/mol
- Melting Point : 97-99 °C
- CAS Number : 1215564-15-0
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of anti-inflammatory effects and COX enzyme inhibition. The following sections detail specific findings from recent studies.
Anti-inflammatory Activity
Research indicates that derivatives of pyrazoles, including the compound , exhibit notable anti-inflammatory properties. In vivo studies have demonstrated significant inhibition of edema in animal models.
| Compound | IC50 (μM) | Selectivity Index | % Edema Inhibition |
|---|---|---|---|
| This compound | 0.034 - 0.052 | >353.8 | 78.9 - 96% |
| Celecoxib | 54.65 | - | 82.8% |
The compound showed a superior selectivity index compared to traditional anti-inflammatory drugs, indicating a lower potential for gastrointestinal toxicity .
The primary mechanism through which this compound exerts its effects involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a decrease in prostaglandin synthesis, which is responsible for inflammation and pain.
Case Studies
-
In Vivo Edema Model :
A study conducted on carrageenan-induced rat paw edema revealed that the compound significantly reduced inflammation compared to control groups. Histopathological evaluations indicated minimal degenerative changes in vital organs, suggesting a favorable safety profile . -
COX Inhibition Studies :
The compound was evaluated alongside other pyrazole derivatives for its ability to inhibit COX enzymes. Results showed that it possessed potent inhibitory activity with IC50 values comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) .
Safety Profile
The acute oral toxicity studies indicated that the lethal dose (LD50) for mice exceeded 2000 mg/kg, suggesting a relatively safe profile for therapeutic applications . Furthermore, the selectivity towards COX-2 over COX-1 minimizes gastrointestinal side effects commonly associated with NSAIDs.
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
The synthesis typically involves coupling reactions between pyrazole and trifluoromethylpyrimidine precursors. Key steps include:
- Solvent Selection: Use a THF/water (1:1) mixture to enhance solubility of intermediates and facilitate copper-catalyzed cyclization .
- Catalytic System: Copper sulfate (CuSO₄) and sodium sulfite (Na₂SO₃) are effective for promoting triazole or pyrazole ring formation under mild conditions (50°C, 16 hours) .
- Purification: Column chromatography with gradients of ethyl acetate/hexane is critical for isolating the product (≥95% purity). For larger scales, recrystallization in dichloromethane/hexane may improve crystalline yield .
Basic: What spectroscopic and crystallographic methods confirm its structural identity?
Methodological Answer:
- 1H/13C NMR: Assign peaks to distinguish pyrazole (δ 7.8–8.2 ppm) and pyrimidine (δ 8.5–9.0 ppm) protons. The trifluoromethyl group (-CF₃) appears as a singlet in 19F NMR .
- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+ at m/z 341.02) and isotopic patterns matching Cl and F .
- X-ray Crystallography: Resolve bond angles and torsional strain in the pyrazole-sulfonyl chloride moiety. Crystallize in low-polarity solvents (e.g., hexane) to obtain diffraction-quality crystals .
Basic: How should this compound be stored to prevent degradation?
Methodological Answer:
- Moisture Sensitivity: Store under inert gas (argon or nitrogen) in sealed, desiccated containers. Exposure to humidity hydrolyzes the sulfonyl chloride to sulfonic acid .
- Temperature: Maintain at –20°C for long-term stability. Short-term use at 4°C is acceptable if vials are flame-sealed .
- Handling: Use anhydrous solvents (e.g., dried DMF or THF) during reactions to minimize side reactions .
Advanced: What strategies mitigate competing side reactions during nucleophilic substitutions?
Methodological Answer:
- Base Selection: Use K₂CO₃ or Et₃N in DMF to deprotonate amines while avoiding strong bases (e.g., NaOH), which may hydrolyze the sulfonyl chloride .
- Stoichiometry: Maintain a 1.1:1 molar ratio of nucleophile (e.g., amine) to sulfonyl chloride to suppress dimerization .
- Reaction Monitoring: Track progress via TLC (Rf ~0.5 in EtOAc/hexane) or in situ IR to detect sulfonamide formation (disappearance of S=O stretching at 1370 cm⁻¹) .
Advanced: How is this compound utilized in synthesizing phosphine oxide or thiourea derivatives?
Methodological Answer:
- Phosphine Oxide Synthesis: React with secondary phosphines (e.g., Ph₂PH) in dichloromethane at 0°C, followed by oxidation with H₂O₂. Purify via silica gel chromatography .
- Thiourea Derivatives: Treat with thioureas in acetone under reflux. Use catalytic KI to accelerate substitution. Isolate products via precipitation in cold water .
Advanced: How can researchers resolve discrepancies in reported synthetic yields or spectral data?
Methodological Answer:
- Reproducibility Checks: Validate literature protocols by adjusting solvent ratios (e.g., THF/water from 1:1 to 3:1) or catalyst loading (CuSO₄ from 5 mol% to 10 mol%) .
- Data Cross-Validation: Compare NMR chemical shifts with computational predictions (DFT calculations at B3LYP/6-31G* level) to identify misassignments .
- Controlled Degradation Studies: Expose the compound to ambient conditions and track hydrolysis byproducts via LC-MS to assess stability variations across studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
